![molecular formula C20H21IN2O4 B236957 Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IBAB, is a chemical compound that has been widely used in scientific research due to its various biological activities. IBAB is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of the upstream signaling protein JAK2. This interaction is critical for the activation of STAT3, which plays a key role in the regulation of cell proliferation, differentiation, and survival.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which is a transcription factor that regulates the expression of various genes involved in cell proliferation, differentiation, and survival. By inhibiting this interaction, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate prevents the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the activation of STAT3 and its downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation and survival. In addition, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In non-cancer cells, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the production of inflammatory cytokines and chemokines, and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for lab experiments. Firstly, it is a small molecule inhibitor that can be easily synthesized and purified. Secondly, it has been extensively studied in various types of cancer cells, and its mechanism of action is well characterized. Thirdly, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may have clinical implications. However, there are also some limitations for lab experiments with Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. Firstly, its synthesis method has a relatively low yield, which may limit its availability for large-scale experiments. Secondly, its specificity for STAT3 may be limited, as it may also inhibit other proteins that interact with JAK2. Finally, its in vivo efficacy and toxicity need to be further evaluated.
Direcciones Futuras
There are several future directions for the study of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. Firstly, its specificity for STAT3 needs to be further evaluated, and its potential off-target effects need to be identified. Secondly, its in vivo efficacy and toxicity need to be further evaluated in animal models. Thirdly, its potential clinical applications need to be explored, including its use as a sensitizer for chemotherapy and radiotherapy, and its potential as a therapeutic agent for cancer and other diseases. Finally, its structure-activity relationship needs to be further investigated, in order to design more potent and specific inhibitors of the STAT3-JAK2 interaction.
Métodos De Síntesis
The synthesis of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves a series of chemical reactions. Firstly, 4-iodobenzoic acid is reacted with thionyl chloride to form 4-iodobenzoyl chloride. Then, 4-iodobenzoyl chloride is reacted with 4-morpholineethanol to form 4-(4-morpholinyl)benzoic acid. Finally, ethyl chloroformate and 4-(4-morpholinyl)benzoic acid are reacted to form Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in the field of cancer research. STAT3 is frequently activated in various types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, pancreatic cancer, and leukemia. Moreover, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition to cancer research, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has also been studied in the fields of inflammation, autoimmune diseases, and viral infections.
Propiedades
Nombre del producto |
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Fórmula molecular |
C20H21IN2O4 |
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
ethyl 3-[(4-iodobenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21IN2O4/c1-2-27-20(25)15-5-8-18(23-9-11-26-12-10-23)17(13-15)22-19(24)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
Clave InChI |
RBHJPHFTSHJNJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




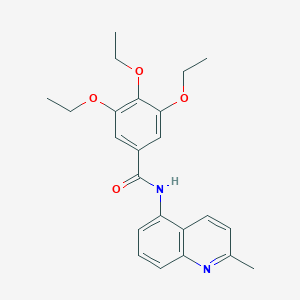
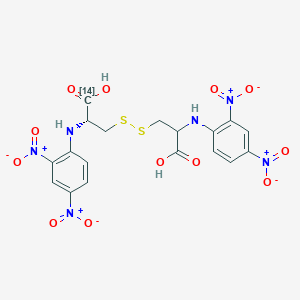
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
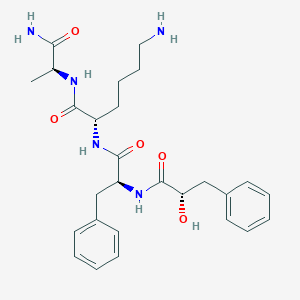
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
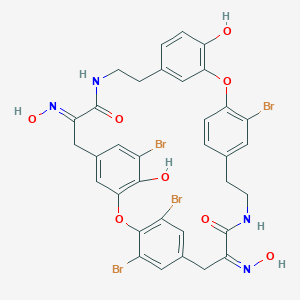
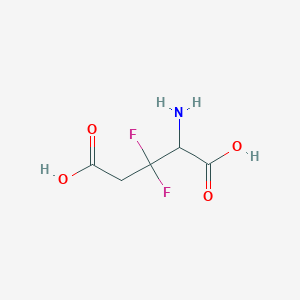
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
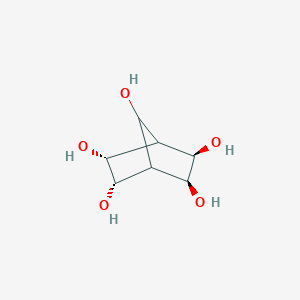
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)